Abz-FR-K(Dnp)-P-OH

Vue d'ensemble

Description

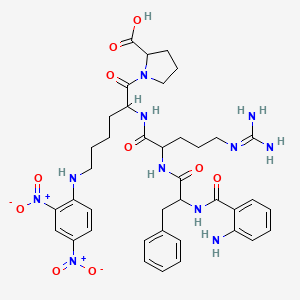

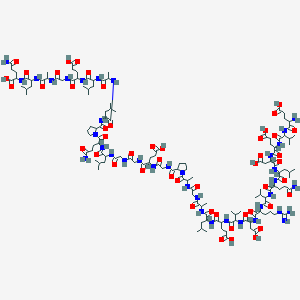

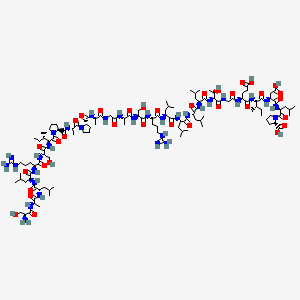

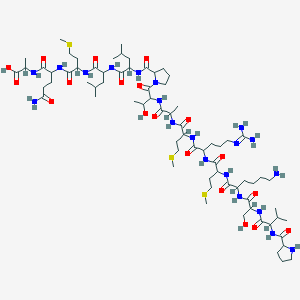

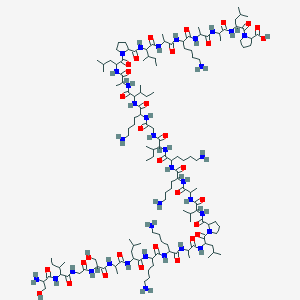

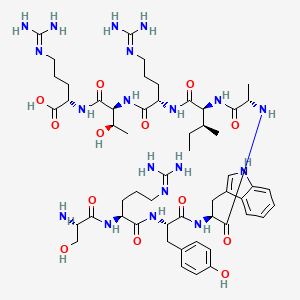

Abz-FR-K(Dnp)-P-OH is a fluorogenic substrate for angiotensin-converting enzyme-1 (ACE1) . It’s a peptide substrate that has been used in the study of protealysin, a metalloprotease of Serratia proteamaculans . The fluorescence of Abz (2-aminobenzoyl) is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at Arg-Lys separates them .

Molecular Structure Analysis

The molecular weight of this compound is 831.4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Protealysin and thermolysin, the prototype of the M4 family, have been shown to hydrolyze only the Ser-Val bond of the substrate . The substrate exhibited a KM = 35 ± 4 μM and kcat = 21 ± 1 s−1 for protealysin as well as a KM = 33 ± 8 μM and kcat = 7 ± 1 s−1 for thermolysin at 37 °C .Physical And Chemical Properties Analysis

This compound is a solid substance . It’s recommended to be stored at -20° C . The excitation and emission wavelengths are 320 nm and 420 nm, respectively .Applications De Recherche Scientifique

Continuous Fluorescence Resonance Energy Transfer Assays

"Abz-FR-K(Dnp)-P-OH" is widely used in fluorescence resonance energy transfer (FRET) assays for measuring angiotensin I-converting enzyme (ACE) activity. This methodology provides a sensitive and rapid procedure for ACE activity determination, allowing kinetic studies and ACE determination in biological fluids and tissue extracts. The use of such FRET substrates helps in the continuous quantitative measurement of enzyme activity, which is vital for various physiological and pathological conditions (Carmona et al., 2006).

Determination of Plasma and Tissue ACE Activity

The peptide this compound, cleaved at the Arg-Lys bond by ACE, has been optimized for measuring ACE in human plasma and rat tissues. This assay is characterized by its procedural simplicity and high sensitivity, making it ideal for rapid ACE determinations in various biological samples (Alves et al., 2005).

Peptidase Specificity Characterization

This peptide has been instrumental in investigating substrate specificity requirements for ACE and its mutants. It helps in differentiating the catalytic specificity of the C- and N-domains of ACE, a critical factor in understanding enzyme activities regulated by chloride ions (Araujo et al., 2000).

Defining Substrate Specificity of Carboxydipeptidases

Positional scanning synthetic combinatorial libraries of FRET peptides, including this compound, have been developed to define the substrate specificity of various carboxydipeptidases, such as cathepsin B. This aids in identifying optimal residues for enzymatic interactions (Cotrin et al., 2004).

Development of Selective C-domain Substrates

This peptide has been used in the development of selective substrates for the C-domain of ACE, which is essential for creating more targeted therapies and research tools (Bersanetti et al., 2004).

ACE Activity in Invertebrates

Studies using this peptide have also extended to invertebrates, like the mangrove crab Ucides cordatus. This research contributes to a broader understanding of ACE's biochemical function in various organisms (Bersanetti et al., 2015).

Direct Assessment of ACE Activity on Cell Membranes

The peptide has enabled the direct assessment of ACE activity on the membrane of transfected cells, providing a new methodology for studying protein interactions in cells in culture (Sabatini et al., 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

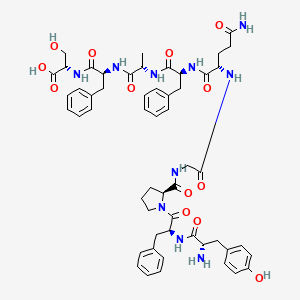

1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJTBVOMMZVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

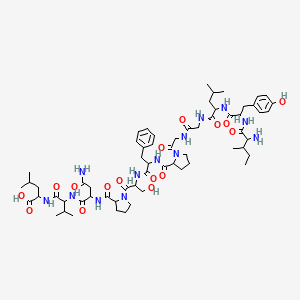

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)